molecular formula C12H15N5O3 B1671359 エンテカビル CAS No. 142217-69-4

エンテカビル

カタログ番号: B1671359
CAS番号: 142217-69-4
分子量: 277.28 g/mol
InChIキー: QDGZDCVAUDNJFG-FXQIFTODSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Entecavir is an antiviral medication primarily used in the treatment of chronic hepatitis B virus infection. It is a guanosine nucleoside analogue that selectively inhibits the hepatitis B virus polymerase, thereby preventing the virus from multiplying. Entecavir is marketed under the trade name Baraclude and was approved for medical use in 2005. It is considered a first-line treatment for chronic hepatitis B due to its high efficacy and low resistance rates .

作用機序

Target of Action

Entecavir is a guanosine nucleoside analogue that primarily targets the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral therapy .

Mode of Action

Entecavir works by competing with the natural substrate deoxyguanosine triphosphate . This competition functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt):

By inhibiting these steps, entecavir effectively halts the replication process of the hepatitis B virus .

Biochemical Pathways

The primary biochemical pathway affected by entecavir is the replication process of the hepatitis B virus. By inhibiting the HBV polymerase, entecavir disrupts the virus’s ability to replicate, thereby reducing the viral count and improving liver conditions .

Pharmacokinetics

Entecavir exhibits an elimination half-life of approximately 128-149 hours . The drug is extensively distributed into tissues, suggesting a high volume of distribution . It has a protein binding rate of approximately 13% in vitro . These properties impact the bioavailability of entecavir, influencing its effectiveness in treating chronic hepatitis B .

Result of Action

The primary result of entecavir’s action is a significant reduction in the replication of the hepatitis B virus. This leads to a decrease in the viral count, which can result in improved liver conditions for patients with chronic hepatitis B .

Action Environment

The efficacy of entecavir can be influenced by various environmental factors. For instance, the development of viral resistance to entecavir has been observed to increase over time, likely due to the frequent use of antivirals with a low resistance barrier . Additionally, the efficacy of entecavir may vary among patients with different levels of viral load .

科学的研究の応用

Entecavir has a wide range of scientific research applications, including:

生化学分析

Biochemical Properties

Entecavir plays a crucial role in biochemical reactions by inhibiting the HBV polymerase enzyme. This inhibition occurs through competitive inhibition with deoxyguanosine triphosphate (dGTP), a natural substrate of the polymerase. Entecavir triphosphate, the active form of the drug, competes with dGTP for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication . Entecavir interacts with several biomolecules, including the HBV polymerase enzyme and deoxynucleoside triphosphates, to exert its antiviral effects.

Cellular Effects

Entecavir has significant effects on various types of cells and cellular processes. It primarily targets hepatocytes, the liver cells infected by HBV. By inhibiting the viral polymerase, entecavir reduces the replication of HBV within these cells, leading to a decrease in viral load. This reduction in viral replication helps to restore normal cellular function and reduce liver inflammation. Entecavir also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the HBV polymerase enzyme .

Molecular Mechanism

The molecular mechanism of action of entecavir involves its incorporation into the viral DNA by the HBV polymerase enzyme. Once incorporated, entecavir triphosphate acts as a chain terminator, preventing further elongation of the viral DNA. This inhibition of viral DNA synthesis effectively halts the replication of HBV. Entecavir also exhibits a high affinity for the HBV polymerase enzyme, allowing it to compete effectively with dGTP for incorporation into the viral DNA . Additionally, entecavir may interact with other binding sites within the polymerase enzyme, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of entecavir have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Entecavir has been shown to be stable under various conditions, with minimal degradation observed over extended periods. Long-term studies have demonstrated that entecavir maintains its antiviral activity and continues to inhibit HBV replication effectively. The emergence of resistant mutations in the HBV polymerase enzyme can reduce the efficacy of entecavir over time .

Dosage Effects in Animal Models

The effects of entecavir vary with different dosages in animal models. Studies have shown that higher doses of entecavir result in greater inhibition of HBV replication and a more significant reduction in viral load. At very high doses, entecavir may exhibit toxic or adverse effects, including hepatotoxicity and renal toxicity. It is essential to determine the optimal dosage of entecavir to achieve maximum antiviral efficacy while minimizing potential side effects .

Metabolic Pathways

Entecavir is involved in several metabolic pathways within the body. After oral administration, entecavir is rapidly absorbed and undergoes phosphorylation to form entecavir triphosphate, the active form of the drug. This active form is then incorporated into the viral DNA by the HBV polymerase enzyme. Entecavir is primarily metabolized in the liver and excreted unchanged in the urine. The metabolic pathways of entecavir involve interactions with various enzymes and cofactors, including kinases responsible for its phosphorylation .

Transport and Distribution

Entecavir is transported and distributed within cells and tissues through various mechanisms. After absorption, entecavir is distributed to the liver, where it exerts its antiviral effects. The drug is transported into hepatocytes via nucleoside transporters, allowing it to reach its target site within the cells. Entecavir also exhibits a high degree of tissue penetration, ensuring its effective distribution throughout the liver. The transport and distribution of entecavir are crucial for its antiviral activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of entecavir is primarily within the nucleus of hepatocytes, where it interacts with the HBV polymerase enzyme. Entecavir is incorporated into the viral DNA during replication, leading to chain termination and inhibition of viral replication. The targeting of entecavir to the nucleus is facilitated by its nucleoside analog structure, which allows it to be recognized and incorporated by the viral polymerase enzyme. The subcellular localization of entecavir is essential for its antiviral activity and effectiveness in treating HBV infection .

準備方法

Synthetic Routes and Reaction Conditions: Entecavir can be synthesized through various synthetic routes. One common method involves the protection of the hydroxyl groups of a cyclopentyl guanosine derivative, followed by selective deprotection and subsequent functional group transformations. The key steps include:

  • Protection of the hydroxyl groups using appropriate protecting groups.
  • Selective deprotection of the primary hydroxyl group.
  • Introduction of the guanine base through glycosylation.
  • Final deprotection to yield entecavir.

Industrial Production Methods: Industrial production of entecavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反応の分析

Types of Reactions: Entecavir undergoes various chemical reactions, including:

    Oxidation: Entecavir can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups of entecavir.

    Substitution: Entecavir can undergo nucleophilic substitution reactions, particularly at the guanine base.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of entecavir with modified functional groups, which can be used for further research and development .

類似化合物との比較

    Tenofovir: Another nucleoside analogue used in the treatment of hepatitis B. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

    Lamivudine: An older antiviral drug used for hepatitis B, with a higher resistance rate compared to entecavir.

    Adefovir: A nucleotide analogue with antiviral activity against hepatitis B, but with a different resistance profile and side effect profile.

Uniqueness of Entecavir: Entecavir is unique due to its high efficacy, low resistance rates, and favorable safety profile. It has a higher genetic barrier to resistance compared to lamivudine and adefovir, making it a preferred choice for long-term treatment of chronic hepatitis B .

特性

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046446
Record name Entecavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L
Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ENTECAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM.
Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ENTECAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off white powder

CAS No.

142217-69-4
Record name Entecavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142217-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entecavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entecavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTECAVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENTECAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Entecavir
Reactant of Route 2
Entecavir
Reactant of Route 3
Entecavir
Reactant of Route 4
Reactant of Route 4
Entecavir
Reactant of Route 5
Entecavir
Reactant of Route 6
Entecavir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。